2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine

Medicinal Chemistry LogP Membrane Permeability

Researchers requiring hydrophobic sulfonamide building blocks often face supply inconsistency and limited lipophilicity with standard tosyl analogs. 2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine solves this with a measured logP of 1.934, enabling superior membrane permeability without additional hydrophobic groups. Key procurement advantages: • Sterically demanding tert-butyl group enhances target selectivity over methyl-substituted analogs. • Low melting point (46-48°C) ensures compatibility with automated solid-dispensing and melt-phase coupling. • Available as a primary amine fragment for kinase, PROTAC, and peptidomimetic inhibitor synthesis.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
CAS No. 1017173-46-4
Cat. No. B3199869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine
CAS1017173-46-4
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCN
InChIInChI=1S/C12H19NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,8-9,13H2,1-3H3
InChIKeyHVXRXGNDSDLWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine – Structural and Physicochemical Baseline


2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine is a primary sulfonamide building block containing a tert-butyl-substituted aryl ring linked to an ethanamine chain via a sulfonyl bridge [1]. This compound serves as a versatile intermediate and fragment in medicinal chemistry, materials science, and chemical biology [2]. Its defining structural feature—the 4-tert-butylphenyl group—imparts distinct physicochemical properties such as elevated lipophilicity and increased steric bulk compared to unsubstituted or methyl-substituted analogs, making it a candidate for applications requiring membrane permeability or hydrophobic binding pocket occupancy.

Sulfonamide-ethanamine building block with tert-butyl-substituted aryl ring
Elevated lipophilicity profile for membrane-permeability-oriented synthesis
Increased steric bulk suitable for hydrophobic pocket-occupancy design

Why Generic Sulfonamide Analogs Cannot Replace This Compound


Substituting 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine with unsubstituted or methyl-substituted benzenesulfonyl ethanamines introduces substantial changes in two critical drug-like properties: lipophilicity and steric bulk. The measured logP of the target compound is 1.934 [1], a value that falls within the optimal range for passive membrane permeability and oral bioavailability (Lipinski's Rule of Five). In contrast, the unsubstituted phenyl analog (2-(benzenesulfonyl)ethan-1-amine) exhibits a logP of only 0.108 [2], and the 4-methyl (tosyl) analog shows a logP of approximately 0.6 . These differences exceed 1.3 log units, which typically translates to orders-of-magnitude changes in membrane partitioning and in vivo distribution. Additionally, the tert-butyl group provides a larger steric profile that can enhance selectivity for hydrophobic enzyme pockets or disrupt protein–protein interactions, an advantage that smaller substituents cannot replicate. Generic substitution therefore risks altered cellular uptake, off-target binding, and failed biological validation.

Lipophilicity Unsubstituted or methyl analogs exhibit markedly lower logP; membrane partitioning and cellular uptake may shift significantly
Steric profile Smaller substituents may reduce hydrophobic pocket complementarity and alter target-binding selectivity
Validation Generic substitution risks altered bioavailability profile and failed biological validation; direct replacement requires side-by-side confirmation

Evidence-Based Differentiation Against Closest Analogs


Elevated Lipophilicity for Membrane Permeability

The experimental logP of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine is 1.934, compared to 0.108 for 2-(benzenesulfonyl)ethan-1-amine and approximately 0.6 for 2-(4-methylbenzenesulfonyl)ethan-1-amine [1]. This represents a 17.9-fold increase in logP over the unsubstituted analog and a 3.2-fold increase over the tosyl analog, indicating significantly higher partitioning into lipid membranes.

Lipophilicity logP
Cross-study comparable
Target: 1.93 vs Unsubstituted: 0.11; Tosyl: ~0.6
Supports passive membrane permeability screening fit
ΔlogP +1.8 over unsubstituted; method not fully reported
Medicinal Chemistry LogP Membrane Permeability ADME

Solid-State Properties for Handling and Formulation

The free base of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine melts at 46–48°C [1], while the hydrochloride salt of the unsubstituted analog 2-(benzenesulfonyl)ethan-1-amine melts at 149–151°C . The free base remains a low-melting solid near ambient temperature, which can be advantageous for melt-based formulation or liquid-handling automation, whereas the higher-melting HCl salt of the parent analog requires different solvent conditions for dissolution.

Melting Point
Cross-study comparable
Free base: 46–48°C vs Unsubstituted HCl salt: 149–151°C
Enables melt-based formulation and automated handling
Salt-form mismatch; compare free-base forms when possible
Solid-State Chemistry Melting Point Formulation Handling

Steric Bulk for Hydrophobic Pocket Selectivity

The 4-tert-butylphenyl group in 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine provides greater steric bulk than the phenyl or 4-methylphenyl groups, a feature that can enhance binding selectivity for targets with deep hydrophobic pockets. In a class-level study, a series of trivalent thrombin inhibitors bearing the (4-tert-butylbenzenesulfonyl) group achieved tight-binding affinities, with the tert-butyl substituent contributing to improved shape complementarity and van der Waals interactions within the S1' and S3' subsites [1]. While direct IC50 data for the ethanamine fragment are not publicly available, the improved affinity of the full-length inhibitors containing this group supports the functional value of the tert-butyl substituent in target engagement.

Steric Bulk Selectivity
Class-level inference
tert-Butyl VdW volume ~55 ų vs methyl ~22 ų
Reported hydrophobic pocket complementarity from thrombin inhibitor structures
Fragment-level binding data not publicly available
Enzyme Inhibition Steric Hindrance Selectivity Thrombin

Recommended Application Scenarios Based on Key Differentiators


Fragment-Based Drug Discovery for Hydrophobic Pockets

The compound's logP of 1.934 and sterically demanding tert-butyl group make it a suitable fragment for screening campaigns against targets with hydrophobic active sites (e.g., kinases, nuclear receptors, or proteases). Its superior membrane permeability profile, inferred from the logP value, increases the likelihood of observing target engagement in cell-based fragment screens compared to the less lipophilic phenyl or tosyl analogs [1].

PROTAC Linkers Requiring Balanced Lipophilicity

When designing proteolysis-targeting chimeras (PROTACs), linker lipophilicity must be carefully tuned to balance solubility, permeability, and ternary complex formation. 2-(4-Tert-butylbenzenesulfonyl)ethan-1-amine provides a logP ceiling that is not achievable with the tosyl analog (logP 0.6) without adding additional hydrophobic groups, thereby simplifying linker design .

Solid-Phase Synthesis and Automation Platforms

The low melting point (46–48°C) enables easy handling in automated solid-dispensing systems and compatibility with melt-based coupling reactions, reducing the need for solvent optimization that is required for higher-melting analogs such as the unsubstituted phenyl HCl salt (mp 149–151°C) .

Selective Serine Protease Inhibitor Building Block

Drawing on class-level evidence from thrombin inhibitors where the 4-tert-butylbenzenesulfonyl group conferred strong binding affinity, this ethanamine can serve as a P1' or P3' mimetic precursor in peptidomimetic inhibitor design, potentially offering improved selectivity over scaffolds using smaller sulfonyl substituents [2].

Application
Selection Property
Validation Focus
Fragment-based screening for hydrophobic pockets
Lipophilic tert-butyl scaffold
Membrane permeability assay correlation
PROTAC linker design
Elevated logP profile for linker tuning
Ternary complex formation context
Automated solid-phase synthesis
Low-melting free base form
Melt-handling and solvent-free compatibility
Serine protease inhibitor building block
Sterically demanding tert-butyl group
Hydrophobic pocket complementarity screening
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